5-fluoro-3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities, and an oxadiazole ring, which is often found in compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the oxadiazole ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Derivatives: Possess a broad range of chemical and biological properties.
Thiazole Derivatives: Exhibit various pharmacological properties.
Properties
Molecular Formula |
C21H18FN3O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18FN3O3/c1-11(2)13-4-6-14(7-5-13)18-20(25-28-24-18)23-21(26)19-12(3)16-10-15(22)8-9-17(16)27-19/h4-11H,1-3H3,(H,23,25,26) |
InChI Key |
ACKIEOAZGBCCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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